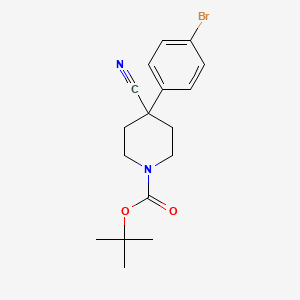










|
REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[N:7]([CH2:11][CH2:12]Cl)[CH2:8][CH2:9]Cl)([CH3:4])([CH3:3])[CH3:2].[Br:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23]#[N:24])=[CH:18][CH:17]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.O.[Br-].C([P+](CCCC)(CCCC)CCCC)CCCCCCCCCCCCCCC>[C:1]([O:5][C:6]([N:7]1[CH2:11][CH2:12][C:22]([C:19]2[CH:20]=[CH:21][C:16]([Br:15])=[CH:17][CH:18]=2)([C:23]#[N:24])[CH2:9][CH2:8]1)=[O:14])([CH3:4])([CH3:3])[CH3:2] |f:2.3,6.7|
|


|
Name
|
|
|
Quantity
|
7.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(N(CCCl)CCCl)=O
|
|
Name
|
|
|
Quantity
|
5.88 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CC#N
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
76 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
45.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[P+](CCCC)(CCCC)CCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
It was extracted with three 200 mL portions of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product as a black oily residue
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 5-10% ethyl acetate in hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(C#N)C1=CC=C(C=C1)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.67 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |